molecular formula C27H17NO6 B14942184 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B14942184
M. Wt: 451.4 g/mol
InChI Key: LACLIMROGGPSMX-UHFFFAOYSA-N
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Description

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound characterized by its unique structure, which includes both indene and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate typically involves multi-step organic reactions. One common approach is the condensation reaction between 1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene and phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
  • 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Uniqueness

What sets 4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate apart is its specific combination of indene and isoindole moieties, which confer unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C27H17NO6

Molecular Weight

451.4 g/mol

IUPAC Name

[4-[(1,3-dioxoinden-2-ylidene)methyl]phenyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C27H17NO6/c1-15(28-25(31)20-8-4-5-9-21(20)26(28)32)27(33)34-17-12-10-16(11-13-17)14-22-23(29)18-6-2-3-7-19(18)24(22)30/h2-15H,1H3

InChI Key

LACLIMROGGPSMX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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